molecular formula C15H13F3N2O2 B13589909 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one

1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one

Cat. No.: B13589909
M. Wt: 310.27 g/mol
InChI Key: MGZBMHCPLQXVQR-UHFFFAOYSA-N
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Description

1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one is a complex organic compound that features a quinoline ring substituted with a methoxy group and a trifluoromethyl group, along with a pyrrolidin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the quinoline ring system, introducing the methoxy and trifluoromethyl groups through electrophilic aromatic substitution reactions. The pyrrolidin-2-one moiety can be attached via nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a quinone derivative, while reduction of the quinoline ring would produce a tetrahydroquinoline derivative.

Scientific Research Applications

1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions of quinoline derivatives with biological targets.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrrolidin-2-one moiety can interact with proteins, potentially inhibiting their function.

Comparison with Similar Compounds

1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one can be compared with other quinoline derivatives, such as:

    Chloroquine: Used as an antimalarial drug, chloroquine also features a quinoline ring but lacks the trifluoromethyl and pyrrolidin-2-one groups.

    Quinidine: An antiarrhythmic agent, quinidine has a similar quinoline structure but different substituents.

    Cinchonine: Another quinoline derivative used in the treatment of malaria, cinchonine has a different substitution pattern on the quinoline ring.

Properties

Molecular Formula

C15H13F3N2O2

Molecular Weight

310.27 g/mol

IUPAC Name

1-[7-methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one

InChI

InChI=1S/C15H13F3N2O2/c1-22-13-7-11-9(5-10(8-19-11)15(16,17)18)6-12(13)20-4-2-3-14(20)21/h5-8H,2-4H2,1H3

InChI Key

MGZBMHCPLQXVQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1N3CCCC3=O)C(F)(F)F

Origin of Product

United States

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